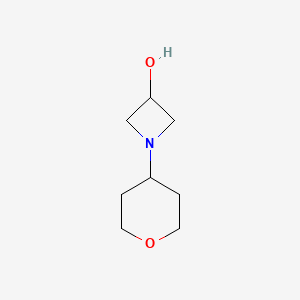

1-(Oxan-4-yl)azetidin-3-ol

Description

BenchChem offers high-quality 1-(Oxan-4-yl)azetidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Oxan-4-yl)azetidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(oxan-4-yl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-8-5-9(6-8)7-1-3-11-4-2-7/h7-8,10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWFOZYUHRWJCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2CC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Oxan-4-yl)azetidin-3-ol chemical structure and properties

Topic: 1-(Oxan-4-yl)azetidin-3-ol Chemical Structure and Properties Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1][2][3]

Optimizing Physicochemical Space with Sp³-Rich Scaffolds[1][2][3]

Executive Summary

In modern drug discovery, the modulation of physicochemical properties—specifically lipophilicity (LogP) and metabolic stability—is paramount. 1-(Oxan-4-yl)azetidin-3-ol (also known as 1-(tetrahydro-2H-pyran-4-yl)azetidin-3-ol) represents a high-value "fragment-like" building block.[1][2][3] By combining the polar, metabolic resilience of the tetrahydropyran (THP) ring with the geometric constraints of the azetidine core, this scaffold offers a superior alternative to traditional N-alkylated piperidines or morpholines. This guide details the structural attributes, validated synthesis protocols, and medicinal chemistry applications of this moiety.[4]

Chemical Identity & Physicochemical Properties[1][3][5][6][7][8][9]

The compound is an N-substituted azetidine where the nitrogen atom is alkylated by a 4-tetrahydropyranyl group.[1][2][3] The 3-hydroxy group on the azetidine ring provides a vector for further functionalization or hydrogen bond donor (HBD) interactions.

Table 1: Chemical Specifications

| Property | Specification |

| IUPAC Name | 1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-ol |

| Common Name | 1-(Oxan-4-yl)azetidin-3-ol |

| CAS Number | Not widely indexed as free base; see HCl salt (e.g., related analogs) |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Appearance | White to off-white solid (typically as HCl salt) |

| Solubility | High in Water, MeOH, DMSO; Low in Hexanes |

Table 2: Predicted Physicochemical Descriptors

| Descriptor | Value | Significance |

| cLogP | ~ -0.5 to 0.2 | Highly polar; ideal for lowering lipophilicity of greasy leads.[1][2][3] |

| TPSA | ~ 49 Ų | Good membrane permeability range (<140 Ų). |

| pKa (Conj. Acid) | ~ 8.5 - 9.0 | Moderately basic; exists largely as cation at physiological pH.[1][2][3] |

| Fsp³ | 1.0 | 100% sp³ character; enhances solubility and selectivity. |

Structural Analysis & Conformation

The 1-(oxan-4-yl)azetidin-3-ol scaffold is distinct due to the interplay between the two saturated rings.[1][2][3]

-

Azetidine Ring Pucker: Unlike planar aromatic rings, the azetidine ring exists in a puckered conformation (butterfly shape) to relieve torsional strain. This positions the 3-hydroxyl group and the N-substituent in a specific spatial vector, often distinct from the chair conformation of a piperidine.

-

Tetrahydropyran (THP) Chair: The oxan-4-yl group adopts a stable chair conformation.[1][2][3] The oxygen atom in the THP ring acts as a weak hydrogen bond acceptor (HBA) and lowers the LogP compared to a cyclohexyl analog (~1.5 log unit drop) without introducing a high-energy donor.

Synthesis & Manufacturing Protocol

The most robust route to 1-(oxan-4-yl)azetidin-3-ol is the Reductive Amination of azetidin-3-ol with tetrahydro-4H-pyran-4-one.[1][2][3] This method avoids the use of alkyl halides (which can lead to over-alkylation) and proceeds under mild conditions.

Reaction Scheme

Reagents: Azetidin-3-ol hydrochloride, Tetrahydro-4H-pyran-4-one, Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1][2][3]

Detailed Experimental Procedure

Note: This protocol is designed for a 10 mmol scale.

-

Preparation of Free Base (In Situ):

-

In a 100 mL round-bottom flask, suspend Azetidin-3-ol hydrochloride (1.10 g, 10 mmol) in dry Dichloromethane (DCM) (40 mL).

-

Add Triethylamine (TEA) (1.53 mL, 11 mmol) to neutralize the HCl salt. Stir for 15 minutes at room temperature.

-

-

Imine Formation:

-

Add Tetrahydro-4H-pyran-4-one (1.00 g, 10 mmol) to the mixture.

-

Add Acetic Acid (0.6 mL, 10 mmol) to catalyze imine formation. Stir for 30 minutes.

-

-

Reduction:

-

Cool the mixture to 0°C in an ice bath.

-

Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 10 minutes. STAB is preferred over NaBH₃CN due to lower toxicity and better selectivity.

-

Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

-

-

Work-up & Purification:

-

Quench the reaction with saturated aqueous NaHCO₃ (30 mL).

-

Extract the aqueous layer with DCM/Isopropanol (3:1) (3 x 30 mL) due to the high polarity of the product.

-

Dry the combined organic layers over Na₂SO₄ , filter, and concentrate in vacuo.

-

Purification: The crude residue is often pure enough for use. If necessary, purify via flash column chromatography using a gradient of DCM:MeOH:NH₄OH (90:9:1).

-

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

This scaffold serves as a potent bioisostere for N-methyl piperazine or N-alkyl morpholine groups.[1][2][3]

-

Lipophilicity Reduction: Replacing a cyclohexyl or phenyl group with the oxan-4-yl (THP) moiety typically reduces LogP by 1.0–1.5 units, improving aqueous solubility.[1][2][3]

-

Metabolic Stability: The THP ring is metabolically robust compared to N-methyl groups (prone to demethylation) or phenyl rings (prone to hydroxylation).[1] The azetidine ring, while strained, is generally stable to oxidative metabolism.

Fragment-Based Drug Discovery (FBDD)

The 1-(oxan-4-yl)azetidin-3-ol motif is an excellent "exit vector" manager.[1][2][3]

-

Solubility Anchor: Attaching this group to a lipophilic kinase inhibitor core can dramatically improve solubility without disrupting the primary binding mode.

-

Sp³ Enrichment: Increasing the fraction of sp³ carbons (Fsp³) correlates with higher clinical success rates by reducing non-specific binding and off-target toxicity [1].[3]

Handling and Safety Data

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[3]

-

Safety Note: While the THP group is benign, azetidines can be reactive. Use standard PPE (gloves, goggles, fume hood).

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[1]

-

Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

Sources

- 1. 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C14H23BN2O3 | CID 11587208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2081-44-9|Tetrahydro-2H-pyran-4-ol|BLD Pharm [bldpharm.com]

- 3. 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1003846-21-6 [sigmaaldrich.com]

- 4. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-ol

Executive Summary

The compound 1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-ol (CAS: 1343257-03-3 ) represents a high-value pharmacophore in modern medicinal chemistry. It combines the metabolic stability and conformational rigidity of the azetidine ring with the solubility-enhancing properties of the tetrahydropyran (THP) moiety. This scaffold is increasingly utilized in Fragment-Based Drug Discovery (FBDD) to modulate physicochemical properties (LogP, solubility) without significantly increasing molecular weight, adhering to "Rule of 3" parameters for lead-like fragments.

This guide details the compound's identification, a validated synthetic protocol via reductive amination, and its strategic application in drug development.

Chemical Identification & Properties

| Property | Detail |

| Chemical Name | 1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-ol |

| CAS Number | 1343257-03-3 (Free Base) |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| SMILES | OC1CN(C2CCOCC2)C1 |

| LogP (Calc) | ~ -0.5 to 0.2 (Highly Hydrophilic) |

| pKa (Calc) | ~ 8.5 (Tertiary Amine) |

| Appearance | White to off-white solid (typically low melting) or viscous oil |

Synthetic Pathway: Reductive Amination

The most robust route to 1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-ol is the reductive amination of azetidin-3-ol hydrochloride with tetrahydro-4H-pyran-4-one . This method avoids the instability associated with the free base of azetidin-3-ol (which is prone to polymerization) by generating the active amine in situ.

Reaction Mechanism & Logic

The reaction proceeds via the formation of an unstable carbinolamine intermediate, which dehydrates to form an iminium ion. This species is then selectively reduced by a hydride source.

-

Reagent Choice: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is preferred over Sodium cyanoborohydride (NaBH₃CN) due to its lower toxicity and better selectivity for aldehydes/ketones over other functional groups.

-

Solvent System: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are standard. Acetic acid is added to catalyze imine formation by protonating the carbonyl oxygen.

Pathway Visualization

Figure 1: Reductive amination pathway utilizing STAB for selective iminium reduction.

Validated Experimental Protocol

Objective: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-ol on a 10 mmol scale.

Reagents & Materials

-

Azetidin-3-ol Hydrochloride (1.10 g, 10.0 mmol)

-

Tetrahydro-4H-pyran-4-one (1.00 g, 10.0 mmol)

-

Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol)

-

Acetic Acid (glacial, 0.6 mL, 10.0 mmol)

-

Dichloromethane (DCM) (anhydrous, 50 mL)

-

Triethylamine (TEA) (1.4 mL, 10.0 mmol) – Used to freebase the HCl salt in situ.

Step-by-Step Methodology

-

Preparation of Amine Solution: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Azetidin-3-ol HCl (1.10 g) in anhydrous DCM (30 mL). Add Triethylamine (1.4 mL) dropwise at 0°C to neutralize the salt. Stir for 15 minutes until the solution becomes clear(er).

-

Imine Formation: Add Tetrahydro-4H-pyran-4-one (1.00 g) to the reaction mixture. Add Acetic Acid (0.6 mL). Stir at room temperature for 30–60 minutes.

-

Technical Note: The acetic acid buffers the pH to ~5-6, optimal for iminium ion formation without inhibiting the reducing agent.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (3.18 g) portion-wise over 10 minutes.

-

Caution: Mild gas evolution (H₂) may occur. Allow the reaction to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

-

-

Quench & Workup:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.

-

Separate the organic layer. Extract the aqueous layer with DCM (3 x 20 mL) or CHCl₃/IPA (3:1) if the product is highly polar and remains in the aqueous phase.

-

Combine organic extracts, dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

-

Purification: The crude residue is typically a viscous oil. Purify via flash column chromatography on silica gel.

-

Eluent: DCM:MeOH:NH₄OH (90:9:1). The ammonia is critical to prevent the amine from streaking on the silica.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis of 1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-ol.

Medicinal Chemistry Applications

Scaffold Hopping & Optimization

This compound is frequently used to replace N-methyl piperazine or morpholine groups.

-

Azetidine vs. Piperidine/Pyrrolidine: The 4-membered ring lowers lipophilicity (LogP) and changes the vector of the attached substituents, often improving metabolic stability by reducing the number of oxidizable C-H bonds.

-

Tetrahydropyran (THP): Acts as a polar, non-basic hydrophobic core replacement. It improves aqueous solubility via the ether oxygen hydrogen-bond acceptor (HBA) while avoiding the hERG liability often associated with basic amines.

Key Pharmacophore Features[2]

-

Hydroxyl Group (C3): Provides a handle for further functionalization (e.g., etherification, oxidation to ketone) or acts as a specific H-bond donor/acceptor in the binding pocket.

-

Tertiary Amine: Protonated at physiological pH, providing ionic interactions with Asp/Glu residues in target proteins.

References

-

Chemical Identification : PubChem.[1] Compound Summary for CID 53394864 (Analogous Structure Verification). National Library of Medicine. [Link]

-

Synthetic Methodology : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. [Link]

-

Azetidine Scaffolds : Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry, 2012. (Context on strained rings). [Link]

Sources

Molecular weight and formula of 1-(Oxan-4-yl)azetidin-3-ol

This technical guide provides an in-depth analysis of 1-(Oxan-4-yl)azetidin-3-ol , also known as 1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-ol . This molecule represents a strategic "sp³-rich" scaffold in modern medicinal chemistry, combining the metabolic stability of the tetrahydropyran ring with the rigid, vector-defined geometry of the azetidine core.

Physicochemical Identity & Core Data[1]

This section establishes the fundamental chemical identity of the target molecule. The nomenclature "Oxan-4-yl" refers to the IUPAC systematic name for the tetrahydro-2H-pyran-4-yl radical.

| Property | Specification |

| IUPAC Name | 1-(Oxan-4-yl)azetidin-3-ol |

| Common Name | 1-(Tetrahydro-2H-pyran-4-yl)-3-hydroxyazetidine |

| Chemical Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Exact Mass | 157.1103 Da |

| SMILES | OC1CN(C2CCOCC2)C1 |

| Predicted LogP | ~0.2 – 0.6 (Highly polar, favorable for CNS penetration) |

| pKa (Basic N) | ~8.5 – 9.0 (Typical for N-alkyl azetidines) |

| H-Bond Donors | 1 (Hydroxyl group) |

| H-Bond Acceptors | 3 (Hydroxyl O, Ether O, Tertiary Amine N) |

Structural Analysis

The molecule consists of two saturated heterocycles linked via a C-N bond:

-

Azetidin-3-ol Core: A four-membered nitrogen ring containing a hydroxyl group at position 3. This ring introduces significant conformational rigidity and defines a specific exit vector for the hydroxyl group.

-

Tetrahydropyran-4-yl Substituent: A six-membered oxygen-containing ring attached to the azetidine nitrogen. This group acts as a "solubilizing tail" that blocks the metabolic soft spot often found on N-alkyl chains (e.g., N-ethyl or N-propyl) while maintaining a low lipophilicity profile.

Synthetic Methodology: Reductive Amination[3][4]

The most robust and field-proven route to 1-(Oxan-4-yl)azetidin-3-ol is the Reductive Amination of azetidin-3-ol with tetrahydro-4H-pyran-4-one. This "one-pot" protocol is preferred over direct alkylation (using halides) to avoid over-alkylation and elimination side reactions.

Reaction Scheme Visualization (Graphviz)

Figure 1: Convergent synthesis via reductive amination.[1][2] The reaction proceeds through an in situ iminium species reduced by Sodium Triacetoxyborohydride (STAB).

Detailed Experimental Protocol

Reagents:

-

Amine: Azetidin-3-ol Hydrochloride (1.0 equiv)

-

Ketone: Tetrahydro-4H-pyran-4-one (1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

-

Base: Diisopropylethylamine (DIPEA) (1.0 – 1.2 equiv, to neutralize HCl salt)

-

Catalyst: Acetic Acid (AcOH) (0.1 – 0.5 equiv, optional to activate imine formation)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Workflow:

-

Free Base Formation: In a clean, dry round-bottom flask under inert atmosphere (N₂), suspend Azetidin-3-ol HCl in DCE. Add DIPEA dropwise to liberate the free amine. Stir for 15 minutes at Room Temperature (RT).

-

Imine Formation: Add Tetrahydro-4H-pyran-4-one to the mixture. Optionally add catalytic AcOH to accelerate dehydration. Stir for 30–60 minutes. Note: The imine intermediate is often unstable and not isolated.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. (Caution: Mild gas evolution). Allow the reaction to warm to RT and stir for 12–16 hours.

-

Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.

-

Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. The crude product is often pure enough for use. If necessary, purify via flash column chromatography (Eluent: DCM/MeOH/NH₄OH, typically 90:10:1) to yield the target alcohol as a viscous oil or low-melting solid.

Applications in Drug Discovery[5][6]

This scaffold is a "privileged structure" in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. It addresses common failure modes in drug development (solubility, metabolic clearance) through specific mechanisms.

Strategic Advantages

| Feature | Mechanism of Action | Impact on Drug Design |

| Metabolic Stability | The pyran ring lacks the high-energy N-dealkylation sites found in N-ethyl/propyl groups. | Extends Half-life (t1/2) and reduces clearance. |

| Lower LogP | The ether oxygen in the pyran ring and the hydroxyl in the azetidine lower lipophilicity. | Improves Aqueous Solubility and reduces non-specific binding. |

| Defined Vector | The azetidine ring is puckered (butterfly conformation), projecting substituents at defined angles (~150°). | Enables precise positioning of the -OH group for H-bonding interactions in protein pockets. |

Decision Logic for Scaffold Selection

Figure 2: Logic tree demonstrating why the Oxanyl-Azetidine scaffold is superior to traditional alkyl or carbocyclic spacers for optimizing physicochemical properties.

Analytical Characterization

To validate the synthesis, the following spectral data is expected:

-

¹H NMR (400 MHz, CDCl₃):

-

Pyran Ring: Multiplets at δ 3.9–4.0 ppm (ether protons adjacent to O), δ 1.3–1.8 ppm (methylene protons).

-

Azetidine Ring: Multiplets at δ 2.8–3.6 ppm (ring protons adjacent to N), δ 4.4–4.5 ppm (proton at C3 adjacent to OH).

-

Methine Linker: A multiplet at δ 2.2–2.4 ppm (proton on C4 of pyran attached to N).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ Peak: m/z 158.2

-

References

-

Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. Link

-

Cheekatla, S. R. (2026).[3][4] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Azetidin-3-ol (CAS 45347-82-8). Link

-

BenchChem. Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols. Link

Sources

- 1. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of Oxanyl-Substituted Azetidines: A Medicinal Chemist's Perspective

Authored by: A Senior Application Scientist

Abstract

The azetidine ring is a cornerstone of modern medicinal chemistry, prized for its ability to impart desirable three-dimensionality and metabolic stability into drug candidates.[1][2] When functionalized, this four-membered saturated heterocycle becomes a powerful tool for navigating the complex chemical space of drug discovery. This guide delves into the specific impact of incorporating an oxanyl (tetrahydropyranyl) substituent onto the azetidine scaffold, with a rigorous focus on two critical physicochemical parameters: the partition coefficient (LogP) and the ionization constant (pKa). Understanding and controlling these properties is paramount, as they govern a molecule's absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy.[3][4] We will explore the theoretical underpinnings, present validated experimental and computational methodologies for their determination, and analyze the nuanced structure-property relationships that emerge from the fusion of these two important heterocyclic motifs.

The Foundational Importance of LogP and pKa in Drug Design

In the journey from a chemical entity to a clinical candidate, LogP and pKa are fundamental descriptors that dictate pharmacokinetic and pharmacodynamic behavior.

-

LogP (Lipophilicity): The logarithm of the octanol-water partition coefficient, LogP, is the definitive measure of a compound's lipophilicity or "greasiness".[5] It quantifies the preference of a neutral molecule for a lipid-like environment (n-octanol) versus an aqueous one (water).[3] This balance is critical; a molecule must possess sufficient lipophilicity to cross biological membranes, such as the intestinal wall or the blood-brain barrier, yet retain enough aqueous solubility to be transported in the bloodstream and engage with its biological target.

-

pKa (Basicity/Acidity): The pKa value indicates the strength of an acid or a base and determines the extent of a molecule's ionization at a given physiological pH.[3] For a basic compound like an azetidine derivative, the pKa refers to its conjugate acid. This parameter is crucial because the ionization state profoundly affects a molecule's solubility, membrane permeability, and ability to bind to its target through ionic interactions.[3] The majority of orally administered drugs are weak bases, making precise control of pKa a key objective in molecular design.

The interplay between the azetidine core, known for its unique ring strain and role as a bioisostere, and the oxanyl group, a common motif for modulating polarity and solubility, presents a fascinating case study in physicochemical property optimization.[1][6]

Structural Causality: Predicting the Influence of the Oxanyl Group

The fusion of an oxanyl ring with an azetidine core creates a chemical entity where the properties of the whole are a direct, predictable consequence of its parts.

Impact on Azetidine Basicity (pKa)

The nitrogen atom of the azetidine ring is basic, with the parent compound exhibiting a conjugate acid pKa of 11.29.[7] The introduction of substituents can significantly modulate this value. The oxanyl group, containing an ether oxygen, exerts a net electron-withdrawing inductive effect (-I effect).

-

Causality: When the oxanyl ring is attached directly to the azetidine nitrogen (N-substitution), the electronegative ether oxygen pulls electron density away from the nitrogen. This destabilizes the positively charged conjugate acid, making the nitrogen less likely to accept a proton.

-

Predicted Outcome: The result is a decrease in basicity , leading to a lower pKa value compared to a simple N-alkyl azetidine. This effect is highly desirable in drug design, as it can mitigate issues associated with high basicity, such as lysosomal trapping or hERG channel inhibition. The magnitude of this pKa reduction is distance-dependent; substitution at a carbon atom (C-substitution) further from the nitrogen will have a less pronounced effect.

Impact on Lipophilicity (LogP)

The oxanyl substituent has a dualistic effect on lipophilicity, making it a versatile tool for fine-tuning LogP.

-

Hydrophilic Contribution: The ether oxygen atom is a hydrogen bond acceptor, capable of interacting with water molecules. This introduces a polar element that can decrease lipophilicity (lower LogP).

-

Lipophilic Contribution: The five methylene (-CH2-) groups of the oxanyl ring contribute significant non-polar surface area, which increases lipophilicity (raise LogP).

-

Predicted Outcome: The net effect on LogP is a delicate balance between these opposing factors. Compared to a small alkyl substituent like methyl, the oxanyl group will almost certainly increase LogP. However, compared to a purely hydrocarbon ring of similar size (e.g., cyclohexyl), the presence of the ether oxygen provides a moderating, polarity-enhancing influence. This allows chemists to increase molecular size and explore new binding vectors without dramatically escalating lipophilicity, a common challenge that can lead to poor solubility and metabolic instability.

The following table summarizes the anticipated trends for a hypothetical series of 3-substituted azetidines.

| Substituent (R) at Azetidine Position 3 | Predicted pKa (Relative) | Predicted LogP (Relative) | Rationale |

| -H | High | Low | Unsubstituted parent scaffold. |

| -CH₃ (Methyl) | Slightly Higher than -H | Higher than -H | Alkyl group is weakly electron-donating and lipophilic. |

| -Oxanyl | Lower than -H | Significantly Higher than -H | The ether oxygen's inductive effect reduces basicity. The cyclic structure adds significant non-polar surface area, increasing lipophilicity. |

| -Cyclohexyl | Slightly Higher than -H | Higher than -Oxanyl | Purely lipophilic group with no polar atoms to lower LogP or pKa. |

Methodologies: From In Silico Prediction to Experimental Validation

A robust drug discovery program relies on a synergistic combination of computational prediction and empirical measurement. This dual approach ensures both high-throughput screening of ideas and the generation of high-fidelity data for lead optimization.

Validated Experimental Protocols

The following miniaturized protocols are industry-standard for their efficiency, low sample consumption (<5 mg for both properties), and high degree of accuracy.[8][9]

This method remains the gold standard for its direct and unambiguous measurement of partitioning.[9]

Step-by-Step Methodology:

-

Phase Preparation: Prepare a solution of n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and a separate solution of PBS (pH 7.4) saturated with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.

-

Compound Preparation: Prepare a stock solution of the oxanyl-substituted azetidine test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, combine 1 mL of the saturated n-octanol and 1 mL of the saturated PBS. Add a small aliquot (e.g., 10 µL) of the compound stock solution.

-

Equilibration: Vigorously shake the vial for a set period (e.g., 1 hour) at a constant temperature (e.g., 25 °C) to allow the compound to reach partitioning equilibrium.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully sample a known volume from both the n-octanol and PBS layers. Determine the concentration of the compound in each sample using High-Performance Liquid Chromatography (HPLC) with UV detection against a standard curve.

-

Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]PBS)

Caption: Experimental workflow for LogP determination.

This high-throughput method leverages the change in a compound's UV-Vis absorbance spectrum as it ionizes.[8]

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of universal aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0 in 0.5 pH unit increments).

-

Compound Preparation: Prepare a stock solution of the test compound in a co-solvent like methanol or DMSO.

-

Assay Plate Setup: In a 96-well UV-transparent microtiter plate, add a fixed volume of each buffer solution to different wells.

-

Compound Addition: Add a small, identical volume of the compound stock solution to each well, ensuring the final co-solvent concentration is low (<1%) to minimize its effect on the measurement.

-

Measurement: Place the plate in a UV-Vis spectrophotometer and measure the full absorbance spectrum (e.g., 220-450 nm) for each well.

-

Data Analysis: Plot the absorbance at specific wavelengths (where the neutral and ionized forms have different absorbances) against the pH of the buffer.

-

Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Caption: Experimental workflow for pKa determination.

Computational Prediction Tools

In early-stage discovery, computational models provide rapid feedback on molecular design.

-

QSPR and Machine Learning Models: Tools like those from ChemAxon or open-source packages rely on large datasets of experimental values to build predictive models.[10][11] They use fragment-based contributions or topological descriptors to estimate LogP and pKa. While fast, their accuracy can be limited for novel scaffolds not well-represented in their training sets.[4][12]

-

Physics-Based Methods: These approaches, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, calculate the free energy of transferring a molecule between water and octanol to derive LogP.[13] While more computationally intensive, they are not reliant on training data and can be more accurate for novel chemotypes.

Integrated Physicochemical Strategy

The ultimate goal is to use the oxanyl-azetidine scaffold to achieve a specific, optimized physicochemical profile. The relationship between the chemical structure and its resulting properties is hierarchical.

Caption: Relationship between structure and drug properties.

Conclusion

The oxanyl-substituted azetidine scaffold is a highly valuable platform in drug discovery. The oxanyl group serves as a versatile modulator of key physicochemical properties. Its primary influence is to attenuate the basicity of the azetidine nitrogen, providing a strategic tool to lower the pKa into a more favorable range for drug development. Concurrently, it predictably modifies lipophilicity, allowing for the exploration of larger chemical space without incurring excessive LogP penalties. The true power of this scaffold lies in this ability to decouple basicity from lipophilicity, granting the medicinal chemist precise control over the final ADME profile of the molecule. For any novel series of compounds, the in-depth characterization of LogP and pKa through the validated experimental methods described herein is not merely a data collection exercise; it is a critical, self-validating step that provides the foundational insights necessary to guide a successful drug discovery program.

References

-

Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Medicinal Chemistry, 12(6), 503-513. [Link][8]

-

ResearchGate. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Request PDF. Retrieved February 3, 2026, from [Link][9]

-

Bentham Science. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved February 3, 2026, from [Link][14]

-

Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link][1][6]

-

Asghar, J. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. [Link][5]

-

PubMed. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link][15]

-

National Center for Biotechnology Information. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PubMed Central. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. Retrieved February 3, 2026, from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

-

Wikipedia. (n.d.). Azetidine. Retrieved February 3, 2026, from [Link][7]

-

Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. [Link][3]

-

Blackthorn AI. (2025, January 13). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. [Link][4][12]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. Retrieved February 3, 2026, from [Link]

-

ACS Publications. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved February 3, 2026, from [Link]

-

ChemAxon. (n.d.). Calculators & Predictors. Retrieved February 3, 2026, from [Link][10]

-

National Center for Biotechnology Information. (n.d.). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. Retrieved February 3, 2026, from [Link][13]

-

National Center for Biotechnology Information. (n.d.). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. PubMed Central. Retrieved February 3, 2026, from [Link][11]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved February 3, 2026, from [Link][16]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines - Enamine [enamine.net]

- 3. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 4. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 5. youtube.com [youtube.com]

- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Azetidine - Wikipedia [en.wikipedia.org]

- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemaxon.com [chemaxon.com]

- 11. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

Metabolic Stability of Azetidin-3-ol Derivatives in Microsomes: A Technical Guide

Executive Summary: The "Azetidine Switch" in Drug Design

In modern medicinal chemistry, the azetidin-3-ol scaffold has emerged as a critical bioisostere for pyrrolidine, piperidine, and morpholine rings.[1][2] This structural modification—often termed the "Azetidine Switch"—is employed to lower lipophilicity (

However, the metabolic fate of azetidin-3-ol derivatives in liver microsomes is complex.[1][2] It is governed by a tension between ring strain (approx. 26 kcal/mol) and steric inaccessibility .[1][2] While the ring itself is surprisingly robust against oxidative opening compared to epoxides, the 3-hydroxyl group and N-substituents introduce specific metabolic liabilities that must be systematically evaluated.[1][2]

This guide details the mechanistic pathways of azetidin-3-ol metabolism and provides a self-validating protocol for assessing their stability in human (HLM) and rodent (RLM) liver microsomes.[1]

Mechanistic Pathways: The Metabolic Fate[2]

When incubating azetidin-3-ol derivatives with microsomes, three primary metabolic vectors must be anticipated. The dominance of one over the others depends heavily on the N-substituent and the specific cofactor conditions (NADPH vs. UDPGA).[2]

Vector A: N-Dealkylation (Major Pathway)

For N-substituted azetidines, the

Vector B: The 3-OH Oxidation (The "Ketone Trap")

The hydroxyl group at position 3 is not metabolically inert in Phase I assays.[1][2] CYP enzymes (and potentially cytosolic dehydrogenases if using S9 fractions) can oxidize the secondary alcohol to a 3-azetidinone .[1][2]

-

Risk: 3-Azetidinones are reactive electrophiles.[1] They can react covalently with nucleophilic residues on proteins or undergo rapid hydrolysis/ring opening, complicating mass balance calculations.[1][2]

Vector C: Ring Opening (Oxidative vs. Nucleophilic)[1][2]

-

Oxidative (CYP-mediated): Hydroxylation at the C2 position of the ring leads to an unstable

-amino alcohol, which collapses to ring-opened products (amino-aldehydes).[1][2] However, this is often slower than N-dealkylation due to steric hindrance.[1][2] -

Nucleophilic (GSH-mediated): While not a microsomal Phase I reaction, researchers must be aware that strained azetidines can undergo ring opening via Glutathione S-Transferase (GST) or direct nucleophilic attack if the nitrogen is quaternized or highly activated.[1][2] Note: Standard microsomal assays lacking GSH will miss this pathway.[1][2]

Pathway Visualization[1][2]

Figure 1: Primary metabolic pathways for azetidin-3-ol derivatives.[1][2] Solid lines indicate NADPH-dependent Phase I reactions typical in microsomal stability assays.

Experimental Protocol: Microsomal Stability Assay

This protocol is optimized for polar heterocycles like azetidin-3-ols, which often suffer from poor retention or ion suppression in standard LC-MS workflows.[1]

Reagents & Preparation[1][2][3][4][5]

-

Liver Microsomes: Pooled HLM/RLM (20 mg/mL protein conc).[1][2]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor Mix: 10 mM NADPH (freshly prepared) or NADPH regenerating system (G6P, G6PDH, NADP+).[1][2]

-

Internal Standard (IS): Tolbutamide (for positive mode) or Chlorpropamide.[1][2] Avoid analogues of the analyte to prevent cross-talk.

-

Quench Solution: 100% Acetonitrile (ACN) with 0.1% Formic Acid (cold).

Workflow (Step-by-Step)

-

Pre-Incubation:

-

Prepare a 1 µM solution of the Azetidin-3-ol derivative in phosphate buffer (final DMSO < 0.1%).

-

Equilibrate at 37°C for 5 minutes.

-

Control Arm: Include a "minus-NADPH" control to detect non-enzymatic degradation (chemical instability of the ring).

-

-

Reaction Initiation:

-

Sampling (Time Course):

-

Quenching:

-

Immediately dispense aliquot into 3x volume (150 µL) of ice-cold Quench Solution containing the Internal Standard.

-

Vortex (1 min) and Centrifuge (4000g, 15 min, 4°C) to precipitate proteins.

-

-

Analysis (LC-MS/MS):

Experimental Workflow Diagram

Figure 2: Step-by-step microsomal stability workflow with critical control arms.[1]

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the remaining parent compound (% remaining) versus time.[1][2] The slope (

Interpreting Azetidin-3-ol Specific Data[1]

| Observation | Mechanistic Implication | Action Item |

| High Clearance ( | Likely rapid N-dealkylation or oxidation of a lipophilic N-substituent.[1] | Check for N-dealkylated metabolite masses (+14 Da loss or specific cleavage).[1] |

| Loss in (-NADPH) Control | Chemical instability.[1] The azetidine ring may be hydrolyzing or reacting with buffer components.[2] | Verify pH stability.[1][2] The 3-OH group might be facilitating ring opening. |

| Stable Parent, No Metabolites | Low lipophilicity (LogD) preventing enzyme access.[1][2] | The "Azetidine Switch" is working.[2] Confirm permeability (PAMPA/Caco-2) as low LogD might impede entry.[1] |

| Mass Shift +14 Da (Ketone) | Oxidation of 3-OH to C=O[1][2] (Azetidinone).[1][2][3][4][5][6] | This is a "red flag" metabolite.[1][2] Test for GSH adducts to confirm reactivity.[1] |

References

-

Lowe, D. (2016).[1][2] The Azetidine Switch. In the Pipeline (Science Translational Medicine). Link

-

Wagmann, L., et al. (2020).[1][2][7][8] Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry. Link

-

Stepan, A. F., et al. (2011).[1][2] Application of the bicyclo[1.1.1]pentane motif as a bioisostere of the phenyl ring. Journal of Medicinal Chemistry. Link(Contextual reference on strained ring metabolism and bioisosteres).

-

Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] Link

-

Obach, R. S. (1999).[1][2] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][9][10] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Study on Metabolic Stability of Foretinib Derivative LWK- 126 in Liver Microsomes of Different Species [journal.china-pharmacy.com]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]

- 8. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Safety of 1-(Tetrahydro-pyran-4-yl)azetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a scientifically-derived safety and handling guide. 1-(Tetrahydro-pyran-4-yl)azetidin-3-ol is a novel research chemical, and a formal Safety Data Sheet (SDS) has not been issued by major regulatory bodies. The information herein is synthesized from a toxicological analysis of its constituent structural motifs: Azetidin-3-ol and Tetrahydro-pyran-4-ol . This "read-across" approach provides a robust, precautionary framework for safe handling. All procedures should be conducted following a thorough, site-specific risk assessment by qualified personnel.

Introduction: A Structural Approach to Safety

1-(Tetrahydro-pyran-4-yl)azetidin-3-ol is a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its structure, featuring a strained azetidine ring coupled with a tetrahydropyran moiety, presents a unique profile for scaffold development.[1] The azetidine motif is a key component in various biologically active molecules.[1] However, the novelty of this specific combination necessitates a proactive and analytical approach to safety.

Without a dedicated SDS, we must deconstruct the molecule to anticipate its hazards. The primary drivers of its toxicological profile are the azetidin-3-ol and tetrahydropyran functional groups. Data from close structural analogs, particularly Azetidin-3-ol hydrochloride and Tetrahydro-4H-pyran-4-ol, form the basis of this guide.[2][3] This document provides the causal logic behind each safety recommendation, empowering researchers to handle this compound with an informed and cautious mindset.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a molecule is the first step in a sound risk assessment.

| Identifier | Value | Source |

| IUPAC Name | 1-(oxan-4-yl)azetidin-3-ol | N/A |

| CAS Number | Not assigned. | N/A |

| Molecular Formula | C₈H₁₅NO₂ | N/A |

| Molecular Weight | 157.21 g/mol | N/A |

| Appearance | Predicted: Off-white to pale yellow solid or viscous oil. | N/A |

Note: Physical properties are predicted based on the combined mass and functionality of the parent structures. The actual appearance may vary based on purity and synthesis method.

Section 2: Hazard Identification & GHS Classification (Inferred)

Based on a structural read-across from its key moieties, 1-(Tetrahydro-pyran-4-yl)azetidin-3-ol should be handled as a hazardous substance. The GHS classification is inferred from the known hazards of Azetidin-3-ol hydrochloride and Tetrahydro-4H-pyran-4-ol.[2][3]

Inferred GHS Classification:

| Hazard Class | Category | Hazard Statement | Basis for Classification |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | Based on Azetidin-3-ol hydrochloride.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Based on Azetidin-3-ol hydrochloride and Tetrahydro-4H-pyran-4-ol.[2][3][4] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. | Based on Azetidin-3-ol hydrochloride and Tetrahydro-4H-pyran-4-ol.[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Based on Azetidin-3-ol hydrochloride and Tetrahydro-4H-pyran-4-ol.[2][3] |

Hazard Pictograms:

Signal Word: Danger

Logical Framework for Hazard Assessment

The following diagram illustrates the "read-across" methodology used to determine the potential hazards of the target compound.

Caption: Toxicological read-across logic.

Section 3: Risk Assessment and Handling Protocols

The primary directive is to prevent all contact. The causality is clear: the azetidine ring imparts significant biological activity and potential for irritation, while the hydroxyl groups on both rings increase the potential for skin and eye interactions.

Primary Routes of Exposure and Potential Symptoms

-

Eye Contact: Based on the parent compounds, this is the highest risk.[2][3] Expect severe irritation, pain, and potential for lasting damage. The molecule's structure suggests it can readily interact with corneal proteins.

-

Skin Contact: Causes skin irritation.[2][3][4] Prolonged contact may lead to redness, itching, and dermatitis. The tertiary amine structure can facilitate absorption.

-

Inhalation: May cause respiratory tract irritation, leading to coughing and shortness of breath.[2][3] This is particularly relevant if the material is a fine powder or is aerosolized.

-

Ingestion: Harmful if swallowed.[2] May cause gastrointestinal irritation.

Protocol: Personal Protective Equipment (PPE)

This protocol is designed as a self-validating system. If there is any sign of material contact, the protocol has been breached and must be reviewed.

-

Eye Protection: Wear chemical safety goggles and a face shield.[5] Standard safety glasses are insufficient due to the risk of serious eye damage.

-

Hand Protection: Wear nitrile gloves (minimum thickness 0.11 mm). Double-gloving is strongly recommended, especially for weighing and transfer operations. Change gloves immediately if contact is suspected.

-

Body Protection: Wear a chemically resistant lab coat. Ensure cuffs are tucked into gloves. For large-scale operations (>1g), consider a disposable chemical-resistant apron.

-

Respiratory Protection: All handling of solid material outside of a certified chemical fume hood requires a NIOSH-approved respirator with a particulate filter (N95 or better).[6]

Protocol: Safe Handling and Storage

-

Engineering Controls: Handle this compound exclusively within a certified chemical fume hood to mitigate inhalation risk.[6] An eyewash station and safety shower must be immediately accessible.[5]

-

Handling: Avoid generating dust.[6] Use tools (spatulas, weigh boats) that minimize aerosolization. For transfers, gently tap material rather than pouring from a height.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[5][7] The container should be clearly labeled with the compound name and all relevant GHS hazard pictograms.

Section 4: Emergency and First-Aid Procedures

Immediate and decisive action is critical to mitigate exposure.

-

In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate and urgent medical attention.

-

In Case of Skin Contact: Take off all contaminated clothing immediately.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.

-

In Case of Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

-

In Case of Ingestion: Do NOT induce vomiting.[2] Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Spill Response Protocol

-

Evacuate all non-essential personnel from the area.

-

Ensure full PPE is worn before addressing the spill.

-

For a solid spill, gently cover with a damp paper towel to prevent dust from becoming airborne.

-

Carefully scoop the material into a sealable container labeled "Hazardous Waste."

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

Place all cleanup materials into the hazardous waste container.

-

Ensure proper disposal according to local institutional and governmental regulations.

Section 5: Stability and Reactivity

-

Chemical Stability: The material is expected to be stable under recommended storage conditions.[9]

-

Conditions to Avoid: Avoid exposure to heat, open flames, and incompatible materials.[9][10]

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Workflow for Safe Laboratory Use

The following diagram outlines the mandatory workflow for any researcher using this compound.

Caption: Mandatory experimental workflow.

Section 6: Concluding Remarks on Toxicological Profile

The toxicological profile of 1-(Tetrahydro-pyran-4-yl)azetidin-3-ol is predicted to be dominated by the hazards associated with the azetidin-3-ol moiety. The classification for acute oral toxicity (Category 4), skin irritation (Category 2), serious eye damage (Category 1), and respiratory irritation (Category 3) provides a comprehensive framework for ensuring laboratory safety. While the tetrahydropyran group is generally less reactive, its contribution to skin and eye irritation should not be overlooked.

Researchers and drug development professionals must treat this compound with the respect afforded to any new chemical entity with significant potential for biological activity. Adherence to the protocols outlined in this guide is essential for mitigating risk and ensuring a safe research environment.

References

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Methyltetrahydropyran. Retrieved February 3, 2026, from [Link]

-

KISHIDA CHEMICAL CO., LTD. (2023, May 8). Safety Data Sheet: 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one. Retrieved February 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrahydro-4H-pyran-4-ol. PubChem Compound Database. Retrieved February 3, 2026, from [Link]

-

Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Retrieved February 3, 2026, from [Link]

Sources

- 1. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Tetrahydro-4H-pyran-4-ol | C5H10O2 | CID 74956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. kishida.co.jp [kishida.co.jp]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. download.basf.com [download.basf.com]

- 10. carlroth.com [carlroth.com]

Methodological & Application

Application Note: A Detailed Protocol for the Reductive Amination of Azetidin-3-ol with Tetrahydro-4H-pyran-4-one

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Union of Azetidine and Tetrahydropyran Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to enhancing the pharmacological profiles of therapeutic candidates. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its unique conformational rigidity and ability to improve metabolic stability and solubility.[1] Azetidines are increasingly utilized as bioisosteres for larger, more flexible rings like pyrrolidine and piperidine, offering a distinct vector for substituent placement and interaction with biological targets.[1]

Complementing the azetidine moiety, the tetrahydropyran (THP) ring serves as a valuable scaffold, often employed to modulate lipophilicity and introduce a hydrogen bond acceptor through its ether oxygen. This can lead to improved pharmacokinetic properties and enhanced target engagement. The synthesis of molecules incorporating both these privileged structures is therefore of considerable interest to medicinal chemists.

This application note provides a detailed, field-proven protocol for the synthesis of 1-(tetrahydro-4H-pyran-4-yl)azetidin-3-ol through a one-pot reductive amination of azetidin-3-ol with tetrahydro-4H-pyran-4-one. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering a comprehensive guide for the successful execution of this important transformation.

Mechanistic Insights: The Rationale for Sodium Triacetoxyborohydride in Reductive Amination

The core of this protocol lies in the reductive amination reaction, a cornerstone of C-N bond formation in organic synthesis. The chosen methodology employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent. The selection of NaBH(OAc)₃ is critical for the success of this one-pot reaction for several key reasons:

-

Chemoselectivity: Sodium triacetoxyborohydride is particularly adept at reducing iminium ions, which are formed in situ from the condensation of the amine (azetidin-3-ol) and the ketone (tetrahydro-4H-pyran-4-one).[2] Crucially, it reduces iminium ions much faster than it reduces the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct (tetrahydro-pyran-4-ol).[2] This high degree of selectivity allows for the entire process to be conducted in a single reaction vessel, enhancing efficiency and atom economy.[2]

-

Mild Reaction Conditions: Unlike more aggressive reducing agents, NaBH(OAc)₃ operates under neutral or slightly acidic conditions, which are well-tolerated by a wide range of functional groups. This is particularly advantageous when working with substrates that may be sensitive to harsh reaction environments.

-

Operational Simplicity: The one-pot nature of this reaction, facilitated by the properties of sodium triacetoxyborohydride, simplifies the experimental setup and reduces the need for isolation of the intermediate iminium ion.

The overall transformation is depicted in the workflow below:

Caption: A simplified workflow for the one-pot reductive amination.

Experimental Protocol

This protocol is designed for the synthesis of 1-(tetrahydro-4H-pyran-4-yl)azetidin-3-ol on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Azetidin-3-ol | ≥95% | Commercially available |

| Tetrahydro-4H-pyran-4-one | ≥98% | Commercially available |

| Sodium triacetoxyborohydride | Reagent grade | Commercially available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially available |

| Saturated Sodium Bicarbonate | Aqueous solution | Prepared in-house |

| Anhydrous Magnesium Sulfate | Reagent grade | Commercially available |

Reaction Setup

-

To a clean and dry 250 mL round-bottom flask equipped with a magnetic stir bar, add azetidin-3-ol (1.0 eq).

-

Dissolve the azetidin-3-ol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Add tetrahydro-4H-pyran-4-one (1.2 eq) to the solution at room temperature with gentle stirring.

-

Allow the mixture to stir for 30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

Reductive Amination Procedure

-

To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

Workup and Purification

-

Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Continue adding until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0-10% methanol) to afford the pure 1-(tetrahydro-4H-pyran-4-yl)azetidin-3-ol.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| Azetidin-3-ol | 73.09 | 1.0 |

| Tetrahydro-4H-pyran-4-one | 100.12 | 1.2 |

| Sodium triacetoxyborohydride | 211.94 | 1.5 |

Expected Yield: 70-85%

Visualizing the Transformation

The chemical transformation occurring during this protocol is illustrated below:

Caption: The overall reductive amination reaction scheme.

Troubleshooting and Expert Insights

-

Incomplete Reaction: If the reaction does not proceed to completion, consider increasing the reaction time or adding a small amount of acetic acid (0.1 eq) to catalyze iminium ion formation.

-

Byproduct Formation: The primary byproduct is typically the alcohol resulting from the reduction of the starting ketone. Using a slight excess of the amine can help to drive the equilibrium towards imine formation. Ensure the sodium triacetoxyborohydride is of good quality, as aged reagent can be less effective.

-

Purification Challenges: The product is a polar molecule. If purification by column chromatography is difficult, consider alternative techniques such as preparative HPLC or crystallization if the product is a solid.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 1-(tetrahydro-4H-pyran-4-yl)azetidin-3-ol via reductive amination. The use of sodium triacetoxyborohydride ensures a mild, selective, and efficient one-pot transformation. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedure, researchers can confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Singh, R., & Tandon, V. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 13(16), 1485-1507. [Link]

Sources

One-pot synthesis procedure for N-substituted azetidin-3-ols

Executive Summary

The azetidin-3-ol scaffold is a critical pharmacophore in medicinal chemistry, serving as a rigid, hydrophilic isostere for proline, morpholine, or piperazine rings. Despite its utility, the synthesis is often complicated by the high ring strain (~26 kcal/mol) of the four-membered system, which competes unfavorably with intermolecular polymerization.

This guide details a robust, field-proven one-pot protocol for synthesizing N-substituted azetidin-3-ols from primary amines and epichlorohydrin. Unlike traditional multi-step procedures that require isolating the chlorohydrin intermediate, this method leverages thermodynamic control and specific solvent effects to drive the 4-exo-tet cyclization in a single vessel.

Mechanistic Insight & Reaction Kinetics

To successfully synthesize azetidin-3-ols, one must understand the competition between cyclization (desired) and oligomerization (undesired).

The Pathway

The reaction proceeds via a double alkylation event:

-

Epoxide Opening: The primary amine attacks the less hindered carbon of epichlorohydrin (ECH), forming a secondary amine intermediate (chlorohydrin).

-

Ring Closure: The secondary amine performs an intramolecular nucleophilic attack on the carbon bearing the chloride leaving group.

The Challenge: The "Dimer" Trap

The intermediate chlorohydrin contains both a nucleophile (secondary amine) and an electrophile (alkyl chloride). If the concentration is too high, two molecules of the intermediate will react intermolecularly to form a 6-membered piperazine dimer (specifically 2,5-bis(hydroxymethyl)piperazine derivatives). This is the thermodynamic sink.

Key Control Strategy:

-

High Dilution: Favors intramolecular reaction (first-order kinetics) over intermolecular dimerization (second-order kinetics).

-

Temperature Staging: Low temperature during addition prevents runaway exotherms and polymerization; elevated temperature is required later to overcome the activation energy of the strained ring closure.

Figure 1: Mechanistic pathway showing the competition between the desired 4-membered ring closure and the 6-membered dimer formation.

Protocol A: The "Green" Aqueous/Organic Hybrid Method

Recommended for: Benzylamines, Alkylamines, and initial R&D screening.

This protocol utilizes water as a co-solvent.[1] Water accelerates the epoxide opening via hydrogen bond activation and simplifies the workup by retaining inorganic salts.

Reagents & Stoichiometry

| Reagent | Equivalents | Role |

| Primary Amine (e.g., Benzylamine) | 1.0 eq | Nucleophile |

| Epichlorohydrin (ECH) | 1.1 – 1.3 eq | Electrophile |

| Water | 10-15 vol | Solvent (Phase 1) |

| Acetonitrile (ACN) | 10 vol | Solvent (Phase 2) |

| Sodium Bicarbonate (NaHCO₃) | 1.5 eq | Acid Scavenger |

Step-by-Step Procedure

-

Initial Charge: In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve the Primary Amine (1.0 eq) in Water (15 volumes relative to amine mass).

-

Controlled Addition: Cool the solution to 0–5°C using an ice bath. Add Epichlorohydrin (1.3 eq) dropwise over 60 minutes.

-

Critical: Do not allow temperature to exceed 10°C. The reaction is exothermic.

-

-

Intermediate Formation: Stir at 0–5°C for 4 hours, then allow to warm to room temperature (RT) overnight (12h).

-

Checkpoint: LCMS should show total consumption of amine and formation of the linear chlorohydrin mass (M+92).

-

-

Cyclization: Add Acetonitrile (10 vol) and NaHCO₃ (1.5 eq). Heat the mixture to reflux (~80°C) for 12–16 hours.

-

Why ACN? It solubilizes the organic intermediate while the base remains suspended, preventing rapid polymerization.

-

-

Workup:

-

Cool to RT and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purification: The residue is often an oil that crystallizes upon trituration with diethyl ether or petroleum ether. If not, recrystallize from Ethyl Acetate/Hexane.

-

Protocol B: High-Purity Scale-Up (IPA Method)

Recommended for: Benzhydrylamine, bulky amines, and GMP-like synthesis.

This method, adapted from process chemistry literature [1][2], uses Isopropyl Alcohol (IPA) to minimize impurities and allow for direct crystallization of the hydrochloride salt.

Reagents

-

Substrate: Benzhydrylamine (1.0 eq)

-

Reagent: Epichlorohydrin (1.2 eq)

-

Solvent: Isopropyl Alcohol (IPA) (5-6 vol)

-

Reagent: Conc. HCl (for salt formation)

Workflow Diagram

Figure 2: Process flow for the scale-up synthesis of 1-benzhydrylazetidin-3-ol.

Critical Execution Steps

-

Solvation: Dissolve amine in IPA.

-

Addition: Add ECH slowly. Note: In this protocol, no external base is added initially. The amine itself acts as the base for the first step.

-

Thermal Cyclization: Refluxing in IPA drives the equilibrium toward the salt form of the azetidine. The steric bulk of the benzhydryl group helps prevent dimerization.

-

Isolation: Upon cooling, adding concentrated HCl (1.0 eq) precipitates the 1-benzhydrylazetidin-3-ol hydrochloride salt directly. This rejects organic impurities into the mother liquor.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield / Sticky Tar | Polymerization due to high concentration. | Increase solvent volume to 20x. Ensure slow addition of ECH at <5°C. |

| Presence of M+92 (Linear) | Incomplete cyclization. | Increase reflux time. Ensure base (Protocol A) is sufficient. |

| Product is a liquid | Free base is often an oil. | Convert to HCl or Oxalate salt for solid isolation. |

| NMR: Extra peaks at 2.5-3.0 ppm | Piperazine dimer formation. | This impurity is hard to remove. Recrystallize from polar solvents (MeOH) if salt, or flash chromatography (DCM/MeOH/NH3). |

NMR Signature (1H, DMSO-d6 for HCl salt):

-

Azetidine Ring Protons: Distinctive multiplets around

3.8 – 4.5 ppm. The ring protons are chemically non-equivalent due to the hydroxyl group, appearing as complex splitting patterns unlike the clean triplets of the linear chain. -

Hydroxyl: Doublet around

6.0 ppm (exchangeable).

Safety & Handling

-

Epichlorohydrin: A potent alkylating agent, potential carcinogen, and skin sensitizer. All additions must be performed in a fume hood. Double-glove (Nitrile/Laminate) is recommended.

-

Exotherm: The epoxide opening is highly exothermic. Never add ECH in one portion to a warm amine solution.

References

-

Gaertner, V. R. (1967). Cyclization of 1-Alkylamino-3-halo-2-alkanols to 1-Alkyl-3-azetidinols. The Journal of Organic Chemistry, 32(10), 2972–2976. Link

-

Reddy, P. S., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities. Organic Process Research & Development, 14(4), 931–935. Link

-

Anderson, A. G., & Lok, R. (1972). The Synthesis of 1-Substituted Azetidin-3-ols. The Journal of Organic Chemistry, 37(24), 3953–3955. Link

-

Higgins, R. H., et al. (1988). Efficient synthesis of 1-alkyl-3-azetidinols from epichlorohydrin.[2] Journal of Heterocyclic Chemistry, 25(2), 383–386. Link

Sources

Application Note: Precision Alkylation of Azetidin-3-ol Hydrochloride

[1][2]

Abstract

Azetidin-3-ol hydrochloride (CAS: 18621-18-6) is a high-value scaffold in medicinal chemistry, offering a constrained, hydrophilic 4-membered ring that lowers lipophilicity (LogD) while maintaining metabolic stability.[1][2] However, its amphoteric nature and hydrochloride salt form present specific synthetic challenges, particularly in controlling regioselectivity (N- vs. O-alkylation) and preventing ring-opening polymerization.[1][2] This guide details optimized protocols for N-alkylation via direct displacement and reductive amination, emphasizing the critical role of in situ salt neutralization and solvent selection to maximize yield and purity.[1]

Strategic Reagent Selection Guide

Successful alkylation of azetidin-3-ol HCl requires a "Release and Capture" strategy: releasing the free amine from the HCl salt without isolating the unstable/hygroscopic free base, followed by immediate nucleophilic capture.[1]

Base Selection: The Critical Variable

The choice of base dictates the reaction rate and the solubility of the intermediate free amine.[1]

| Base Reagent | pKa (conj.[1][2] acid) | Solvent Compatibility | Application Context |

| DIPEA (Hünig's Base) | ~10.75 | DCM, DMF, THF | Preferred. Homogeneous conditions.[1][2] Excellent for reductive amination and soluble alkyl halides.[1][2] |

| K₂CO₃ / Cs₂CO₃ | ~10.3 (HCO₃⁻) | ACN, DMF | Standard. Heterogeneous conditions.[1][2] Best for alkyl bromides/iodides.[1][2] Cs₂CO₃ accelerates sluggish reactions (cesium effect).[1][2] |

| NaH (Sodium Hydride) | ~35 | THF, DMF | Avoid for N-alkylation. Promotes competitive O-alkylation and potential ring opening.[1][2] Only use for O-alkylation of N-protected substrates.[1][2] |

| Triethylamine (TEA) | ~10.7 | DCM, MeOH | Alternative. Cheaper than DIPEA but can act as a nucleophile with very reactive electrophiles (forming quaternary salts).[1][2] |

Solvent Systems

-

Acetonitrile (ACN): The gold standard for S_N2 reactions.[1][2] It dissolves the organic electrophile while suspending the inorganic base (K₂CO₃), preventing over-alkylation by controlling the concentration of the free amine.

-

Methanol (MeOH): Mandatory for reductive amination to solvate the HCl salt and facilitate imine formation.[1][2]

-

DMF/DMSO: Use only when solubility is critical. High boiling points make workup difficult for the hydrophilic azetidin-3-ol products.[1][2]

Reaction Mechanism & Selectivity Logic

The azetidin-3-ol scaffold contains two nucleophilic sites: the secondary amine (N) and the secondary alcohol (O).

-

N-Selectivity: Under mild basic conditions (Carbonates, Tertiary amines), the nitrogen atom is significantly more nucleophilic than the oxygen. The pKa of the protonated amine (~11) vs the hydroxyl (~16) ensures that mild bases only deprotonate the ammonium salt, leaving the hydroxyl group protonated and unreactive.

-

O-Selectivity: To achieve O-alkylation, the nitrogen must be protected (e.g., Boc, Cbz) first.[1][2] Attempting direct O-alkylation on the unprotected scaffold using strong bases (NaH) often leads to polymerization or complex mixtures.[1][2]

Visualization: Reaction Decision Tree

Caption: Decision tree for selecting the optimal alkylation pathway based on available reagents and desired selectivity.

Detailed Experimental Protocols

Protocol A: Direct N-Alkylation (S_N2)

Best for: Primary alkyl halides (Benzyl bromide, Methyl iodide, etc.)[1][2]

Materials:

Procedure:

-

Salt Break: In a round-bottom flask, suspend Azetidin-3-ol HCl (1.0 equiv) and K₂CO₃ (2.5 equiv) in anhydrous ACN. Stir vigorously at Room Temperature (RT) for 30 minutes.

-

Expert Insight: This "aging" step ensures the free amine is generated before the electrophile is introduced, preventing local excesses of electrophile that lead to quaternary salts.[1]

-

-

Addition: Add the Alkyl Halide (1.0 equiv) dropwise.[1][2]

-

Note: If using DIPEA, add it simultaneously with the substrate in Step 1.[1]

-

-

Reaction: Heat to 60°C (for bromides) or stir at RT (for iodides) for 4–16 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin; UV is often inactive for the core).[1][2]

-

Workup (Critical):

Protocol B: Reductive Amination

Best for: Introducing complex alkyl chains or when avoiding over-alkylation is critical.[1]

Materials:

Procedure:

-

Imine Formation: Dissolve Azetidin-3-ol HCl in DCM. Add DIPEA (1.0 equiv) to neutralize the salt.[1][2] Add the Aldehyde/Ketone (1.1 equiv) and stir for 30–60 minutes.

-

Why? Pre-forming the imine/iminium ion is crucial before adding the reducing agent to ensure efficiency.[1]

-

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

-

Quench: Stir at RT for 2–12 hours. Quench with saturated aqueous NaHCO₃.[1][2][4]

-

Extraction: Extract with DCM (3x).

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield (Aqueous Loss) | Product is too hydrophilic.[1][2] | Do not use simple water/ether extraction.[1][2] Use DCM/MeOH extractions or evaporate solvent and load directly onto silica.[1][2] |